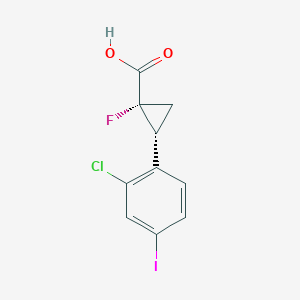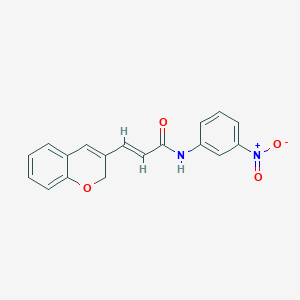
(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid, also known as CCF2, is a chemical compound that is commonly used in scientific research. This compound has a cyclopropane ring, which makes it unique and interesting for researchers. CCF2 is a fluorescent probe that is used to study the activity of enzymes, specifically beta-lactamase enzymes.
作用机制
The mechanism of action of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid involves the cleavage of the compound by beta-lactamase enzymes. The compound contains a beta-lactam ring, which is similar to the structure of penicillin. Beta-lactamase enzymes cleave the beta-lactam ring, resulting in a change in fluorescence. The mechanism of action of this compound is similar to that of other beta-lactam antibiotics.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or animals. The compound is used solely for scientific research purposes.
实验室实验的优点和局限性
(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid has several advantages for lab experiments. The compound is highly specific for beta-lactamase enzymes, allowing for accurate detection of enzyme activity. This compound is also fluorescent, making it easy to monitor enzyme activity. However, this compound has limitations as well. The compound is expensive and requires expertise in organic chemistry to synthesize. Additionally, this compound is only useful for studying beta-lactamase enzymes and cannot be used to study other enzymes.
未来方向
There are several future directions for the use of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid in scientific research. One direction is the development of new antibiotics that are effective against beta-lactamase enzymes. Another direction is the study of the evolution of beta-lactamase enzymes and the development of strategies to combat antibiotic resistance. Additionally, this compound could be used to study the activity of other enzymes that cleave beta-lactam rings. Overall, this compound has many potential applications in scientific research and will continue to be an important tool for studying enzyme activity.
合成方法
The synthesis of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid involves several steps. The first step is the synthesis of 2-chloro-4-iodophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid to form the cyclopropane ring. The final step involves the introduction of a fluorophore to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid is widely used in scientific research to study the activity of beta-lactamase enzymes. Beta-lactamase enzymes are produced by bacteria and are responsible for antibiotic resistance. This compound is used to detect the presence of beta-lactamase enzymes in bacterial cultures. The compound is added to the bacteria and the fluorescence is monitored. If beta-lactamase enzymes are present, the compound will be cleaved, resulting in a change in fluorescence. This allows researchers to study the activity of beta-lactamase enzymes and develop new antibiotics to combat antibiotic resistance.
属性
IUPAC Name |
(1R,2R)-2-(2-chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFIO2/c11-8-3-5(13)1-2-6(8)7-4-10(7,12)9(14)15/h1-3,7H,4H2,(H,14,15)/t7-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJWTKCAYLIJQY-GMSGAONNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)F)C2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C(=O)O)F)C2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2477855.png)

![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)

![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2477861.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2477866.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2477869.png)
![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

